molecular formula C14H13N3O B3211477 N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline CAS No. 109055-38-1

N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline

Cat. No.: B3211477
CAS No.: 109055-38-1
M. Wt: 239.27 g/mol
InChI Key: HNTJFKFJQHIPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline (DMAPOP) is an organic compound of significant interest in chemical and photophysical research. It serves as a versatile building block in medicinal chemistry and is a valuable scaffold for developing new therapeutic agents. Research into similar oxazolopyridine structures has demonstrated potent biological activity, including efficacy against the kinetoplastid parasite Trypanosoma brucei , the causative agent of Human African Trypanosomiasis (Sleeping Sickness) . This suggests its potential as a starting point for anti-parasitic drug discovery . From a photophysics perspective, DMAPOP has been the subject of detailed spectral analysis in solvents of different polarity and at various pH levels . Unlike its imidazole analog, it emits a single fluorescence emission in both aprotic and protic solvents . Its photophysical behavior is complex and pH-dependent, capable of forming distinct monocations and dications through the protonation of the pyridine, oxazole, or dimethylamino nitrogen atoms, making it a compound of interest for sensor development . The oxazolopyridine core is a known heterocyclic structure investigated for various biochemical targets . This product is intended for research applications only and is not designed for human or veterinary therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-17(2)11-7-5-10(6-8-11)14-16-13-12(18-14)4-3-9-15-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTJFKFJQHIPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline involves its interaction with molecular targets through its functional groups. The dimethylamino group and the oxazole-pyridine ring system play crucial roles in its binding to specific receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Differences
Compound Name CAS No. Molecular Formula Substituents on Aniline Oxazole Position Molecular Weight Key Properties/Data
N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline - C14H14N3O -N(CH3)2 [4,5-b] ~239.3* Higher lipophilicity (inferred)
4-(Oxazolo[4,5-b]pyridin-2-yl)aniline 95331-56-9 C12H9N3O -NH2 [4,5-b] 211.22 H302 (harmful if swallowed)
2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline 1706439-69-1 C14H12BrN3O -N(CH3)2, -Br [4,5-c] 318.17 Increased steric bulk, bromo substituent
3-(Oxazolo[4,5-b]pyridin-2-yl)anilides - Variable -CONHR [4,5-b] Variable Anti-HAT activity (QSAR-validated)

*Calculated based on parent compound (CAS 95331-56-9) with added dimethyl groups.

Key Observations:
  • Electronic Effects: The dimethylamino group (-N(CH3)2) in the target compound is electron-donating, enhancing solubility in polar solvents compared to halogenated analogs (e.g., bromo-substituted derivatives) .
  • Oxazole Position: The [4,5-b] vs. For example, [4,5-c] derivatives may exhibit distinct binding modes in biological systems .

Physicochemical Data

  • Solubility: Dimethylamino substitution likely improves solubility in organic solvents compared to unsubstituted anilines (e.g., CAS 95331-56-9) .
  • Thermal Stability : tert-Butyl esters (e.g., ) exhibit higher melting points (145–157°C) due to crystalline packing, whereas the target compound may have lower thermal stability due to flexible dimethyl groups .

Biological Activity

N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula: C₁₄H₁₃N₃O
  • Molecular Weight: Approximately 239.27 g/mol
  • Structural Features: The compound contains an oxazole ring fused to a pyridine ring, along with a dimethylamino group attached to a phenyl ring.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various oxazole derivatives against fungal strains, the compound demonstrated effective inhibition against Candida albicans and other pathogenic fungi.

CompoundMIC (µg/ml)Target Organism
11.6Candida albicans
23.2Candida tropicalis
31.6Aspergillus niger
40.8Aspergillus flavus

The minimum inhibitory concentration (MIC) values suggest that this compound has promising antifungal activity, positioning it as a candidate for further development in antifungal therapies .

Anticancer Activity

Preliminary studies have indicated that this compound may also possess anticancer properties. It has been observed to interact with specific receptors and enzymes involved in cancer metabolism, potentially influencing cell proliferation and survival pathways. The exact mechanisms remain under investigation, but initial findings suggest that it could modulate pathways associated with tumor growth .

The biological activity of this compound is thought to be mediated through its ability to bind to specific molecular targets. For instance:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding: It has shown potential in binding to receptors that play critical roles in cellular signaling related to cancer and infections.
  • Modulation of Lipophilicity: Its lipophilic nature enhances its ability to penetrate cell membranes, which is crucial for its antimicrobial and anticancer effects .

Study on Antifungal Activity

In a comprehensive study conducted by Kovačević et al., the antifungal activity of various oxazolo derivatives was assessed using multivariate regression modeling. The study highlighted that lipophilicity and solubility significantly influenced the antifungal efficacy of compounds similar to this compound .

Anticancer Research

Research published in PubMed explored the spectral characteristics of related compounds and their interactions with biological systems. This study provided insights into how structural modifications can enhance or diminish biological activity, emphasizing the importance of the oxazole-pyridine moiety in conferring specific biological properties .

Q & A

Q. What synthetic methodologies are effective for preparing N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline, and how do reaction parameters impact yield?

A validated approach involves acid-catalyzed cyclization using HClO₄/SiO₂ nanoparticles (5 mol%) in methanol under mild conditions. Key steps include:

  • Reacting 2-amino-3-hydroxypyridine with substituted benzoyl chlorides to form oxazolo[4,5-b]pyridine intermediates.
  • Coupling with N,N-dimethyl-4-aminophenyl groups via nucleophilic aromatic substitution.
  • Monitoring via TLC (n-hexane/ethyl acetate, 2:1) and isolating products via recrystallization (acetonitrile). Yield optimization requires adjusting catalyst loading (5–10 mol%), solvent polarity, and reaction time (52–89% yields reported for analogs) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Critical methods include:

  • IR spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹ for oxazolo rings).
  • ¹H/¹³C NMR : Resolves dimethylamino protons (δ ~2.9–3.1 ppm) and aromatic/heterocyclic carbons.
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ peaks with <5 ppm error).
  • X-ray crystallography (for analogs): Validates planar oxazolo-pyridine systems and dihedral angles with aniline substituents .

Q. What structural features influence the compound’s stability and reactivity?

  • The electron-donating N,N-dimethyl group on the aniline ring enhances solubility in polar solvents but may reduce electrophilic substitution reactivity.
  • The oxazolo[4,5-b]pyridine core’s conjugation system stabilizes the molecule, as evidenced by crystallographic data showing planar geometry in analogs .

Q. How are impurities identified and quantified during synthesis?

  • HPLC-MS : Detects byproducts (e.g., incomplete cyclization intermediates).
  • Column chromatography : Separates unreacted starting materials (e.g., residual benzoyl chlorides).
  • Elemental analysis : Verifies C/H/N content (reported deviations <0.4% in analogs) .

Advanced Research Questions

Q. How can QSAR models predict the biological activity of derivatives?

  • Descriptor selection : Use topological (e.g., molecular connectivity indices) and electronic (e.g., HOMO/LUMO energies) parameters.
  • Validation : Apply leave-one-out cross-validation and external test sets (R² > 0.8 for HAT activity in related anilides) .
  • Case study : Pyridyl benzamides with oxazolo[4,5-b]pyridine groups showed anti-parasitic activity correlated with lipophilicity (logP) and hydrogen-bond acceptor counts .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for analogs?

  • Multivariate analysis : Combine experimental IC₅₀ data with DFT-calculated electrostatic potentials to identify outliers.
  • Crystallographic validation : Compare bioactive conformations (e.g., torsional angles of the aniline group) with inactive analogs .

Q. Which pharmacological targets are plausible for this compound?

  • Kinase inhibition : The oxazolo-pyridine scaffold mimics ATP-binding motifs in kinases (e.g., imidazo[4,5-b]pyridine derivatives target EGFR).
  • Antimicrobial activity : Analogous structures inhibit bacterial DNA gyrase via intercalation .

Q. How do catalytic systems influence regioselectivity in oxazolo-pyridine synthesis?

  • Acid catalysts (HClO₄/SiO₂) : Promote cyclization via protonation of hydroxyl groups, favoring oxazolo over imidazo products.
  • Solvent effects : Methanol enhances nucleophilicity of intermediates, while aprotic solvents (e.g., DMF) may shift selectivity .

Q. What computational methods optimize solubility without compromising bioactivity?

  • COSMO-RS simulations : Predict solubility in biorelevant media (e.g., simulated intestinal fluid) by modifying substituents (e.g., replacing chloro with methoxy groups).
  • Salt formation : Introduce sulfonate or hydrochloride salts (e.g., analogs in show improved aqueous solubility) .

Q. How are mechanistic pathways for bioactivity elucidated?

  • Docking studies : Simulate binding to target proteins (e.g., Trypanosoma brucei tubulin for HAT activity).
  • Metabolite profiling : Use LC-MS/MS to identify oxidative metabolites (e.g., N-demethylation products) in hepatic microsomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline
Reactant of Route 2
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N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline

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